molecular formula C14H19BO4 B1612781 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 882678-82-2

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1612781
CAS No.: 882678-82-2
M. Wt: 262.11 g/mol
InChI Key: NQQYCIXJSGDYFC-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is C13H19BBrNO3. It has a triclinic crystal structure with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)°, V = 738.71 (6) Å3, Z = 2 .


Chemical Reactions Analysis

This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

One significant area of research involves the synthesis and structural characterization of compounds related to 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Studies have focused on the preparation of boric acid ester intermediates with benzene rings, highlighting the methodology for obtaining these compounds through substitution reactions. The structures of these compounds have been confirmed using a variety of spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Additionally, single crystals of these compounds have been measured by X-ray diffraction, providing insights into their crystallographic and conformational analyses. The molecular structures have also been calculated using density functional theory (DFT), which were found to be consistent with the X-ray diffraction data. This comprehensive structural analysis aids in understanding the physicochemical properties of the compounds, offering valuable information for further applications in organic synthesis and material science (P.-Y. Huang et al., 2021).

Safety and Hazards

This compound is highly flammable and can produce flammable or ignitable gases when in contact with water . It is harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Mode of Action

Boronic acid derivatives like this compound are often used in organic synthesis as reagents or catalysts . They can form boronate complexes with diols in biological systems, potentially influencing the function of biomolecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the formation of boronate complexes is pH-dependent, which could influence the compound’s activity in different biological environments.

Properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-10(12(16)17)7-6-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYCIXJSGDYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619456
Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882678-82-2
Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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